N'-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thia-diazatricyclo core, and a thiophene-carbohydrazide moiety
Preparation Methods
The synthesis of N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thia-diazatricyclo core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using reagents such as fluorobenzene derivatives.
Formation of the thiophene-carbohydrazide moiety: This step involves the reaction of thiophene derivatives with carbohydrazide under specific conditions to form the desired moiety.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
Rosuvastatin: A statin drug with a similar fluorophenyl group, used to lower cholesterol levels.
Fluorobenzene derivatives: Compounds with a fluorobenzene moiety, used in various chemical and pharmaceutical applications.
Thiophene derivatives: Compounds with a thiophene ring, used in the development of new materials and drugs.
The uniqueness of N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(E)-[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS2/c22-14-9-7-13(8-10-14)19-16(12-23-25-20(27)18-6-3-11-28-18)26-15-4-1-2-5-17(15)29-21(26)24-19/h3,6-12H,1-2,4-5H2,(H,25,27)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKVTZZFAXRHFL-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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